molecular formula C13H11NO3 B599534 Benzyl 5-formyl-1H-pyrrole-2-carboxylate CAS No. 183172-57-8

Benzyl 5-formyl-1H-pyrrole-2-carboxylate

Cat. No. B599534
M. Wt: 229.235
InChI Key: WLHDCJQRTCXNRP-UHFFFAOYSA-N
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Description

Benzyl 5-formyl-1H-pyrrole-2-carboxylate (BFPC) is a versatile organic compound used in a wide variety of laboratory experiments and applications. It is a cyclic compound with a five-membered ring containing a nitrogen atom and a carboxyl group. BFPC is a colorless solid at room temperature, and it is soluble in most organic solvents. BFPC has been extensively studied in the past few decades due to its unique properties and potential applications in the fields of organic synthesis, medicinal chemistry, and other areas.

Scientific Research Applications

  • Synthesis of Pyrroles : Benzyl 5-formyl-1H-pyrrole-2-carboxylate is utilized in the synthesis of pyrroles, which are important intermediates for the production of porphyrins and related compounds (Lash, Bellettini, Bastian, & Couch, 1994).

  • Microwave-Accelerated Synthesis : This compound can be synthesized using microwave energy, leading to a more efficient, high-yield, and pure product, which is significant in porphyrin and dipyrromethene synthesis (Regourd, Comeau, Beshara, & Thompson, 2006).

  • Aromaticity Studies : Benzyl 5-formyl-1H-pyrrole-2-carboxylate derivatives have been studied for their aromatic character, contributing to the understanding of the aromaticity in different molecular structures (Cyrański, Krygowski, Krutošíková, & Sleziak, 2001).

  • Regioselective Synthesis : The compound is used in the regioselective synthesis of pyrroles, providing control over the substitution pattern on the pyrrole ring, which is advantageous for specific organic synthesis applications (Ono, Katayama, Nisyiyama, & Ogawa, 1994).

  • Spectroscopy Analysis : Studies have been conducted on the spectroscopy analysis of ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, a derivative of Benzyl 5-formyl-1H-pyrrole-2-carboxylate, revealing insights into its electronic properties and interactions (Singh, Kumar, Tiwari, & Rawat, 2013).

  • Formylation Reactions : The compound is used in formylation reactions, yielding derivatives like 4-formyl and 5-formyl pyrrole-2-carboxylates, which are important for various organic syntheses (Warashina, Matsuura, Sengoku, Takahashi, Yoda, & Kimura, 2018).

properties

IUPAC Name

benzyl 5-formyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-8-11-6-7-12(14-11)13(16)17-9-10-4-2-1-3-5-10/h1-8,14H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLHDCJQRTCXNRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=C(N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10775479
Record name Benzyl 5-formyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10775479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 5-formyl-1H-pyrrole-2-carboxylate

CAS RN

183172-57-8
Record name Benzyl 5-formyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10775479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Next, To a stirred solution of 1H-pyrrole-2-carboxylic acid benzylester (2.0 g, 9.94 mmol) in 1,2-dichloroethane (15 mL) at 5° C. is sequentially added DMF (1.12 g, 15.31 mmol) and phosphoryl trichloride (2.35 g, 15.31 mmol). After the addition, the mixture is heated to 50° C. and stirred for an hour. Water is added and the mixture is extracted with ethyl acetate (3×). The combined organic layers are washed with water and brine then is dried over magnesium sulfate. The solvent is removed under reduced pressure and the residue is purified by flash chromatography (heptane/ethyl acetate=3:1) to give 5-formyl-1H-pyrrole-2-carboxylic acid benzyl ester; HPLC Retention time 1.64 minutes (condition C): MS 230.3 (M+1).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
1.12 g
Type
reactant
Reaction Step Two
Quantity
2.35 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To DMF (5.93 g) was added POCl3 (12.45 g) dropwise at 0° C. The mixture was warmed to RT, diluted with DCM (40 mL) and cooled again to 0° C. A solution of 1H-pyrrole-2-carboxylic acid benzyl ester (15.00 g, prepared by adopting a procedure from J. Barry, G. Bram and A. Petit, Heterocycles 1985, 23, 875-880) in DCM (40 mL) was added dropwise at such a rate that the temperature of the reaction mixture did not rise above 0° C. The reaction was the heated to reflux for 30 min whereupon it was cooled to 10° C. A solution of sodium acetate (28g) in water (90 mL) was added carefully. After stirring for 15 min the two resulting phases were separated and the aqueous phase was washed with DCM (3×75 mL). The combined organic phases were washed with saturated Na2CO3 solution and brine, dried over MgSO4 and concentrated. The residue was purified by flash column chromatography on silica (ethyl acetate/heptanes 1:2) to provide 5-formyl-1H-pyrrole-2-carboxylic acid benzyl ester (8.0 g) and 4-formyl-1H-pyrrole-2-carboxylic acid benzyl ester (4.0 g).
Name
Quantity
5.93 g
Type
reactant
Reaction Step One
Name
Quantity
12.45 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Heterocycles
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
90 mL
Type
solvent
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Five

Citations

For This Compound
1
Citations
C Schmuck, V Bickert, M Merschky, L Geiger… - 2008 - Wiley Online Library
The synthesis of two versatile building blocks for supramolecular anion binding motifs, 5‐(N‐Boc‐guanidinocarbonyl)‐1H‐pyrrole‐2‐carboxylic acid (1) and 5‐(N‐Cbz‐…

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